tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl ester group, bromine, and fluorine substituents on the indole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of an indole precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and minimizing costs.
Chemical Reactions Analysis
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s indole core is of interest for studying biological processes and developing bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 1-indolecarboxylate: Lacks the bromine and fluorine substituents, which can affect its reactivity and biological activity.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Contains a piperidine ring instead of an indole ring, leading to different chemical properties and applications.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Biological Activity
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. The indole structure is significant in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable compound for research in pharmacology and biochemistry.
Property | Value |
---|---|
Molecular Formula | C13H12BrF2NO2 |
Molecular Weight | 332.14 g/mol |
IUPAC Name | tert-butyl 3-bromo-4,6-difluoroindole-1-carboxylate |
InChI | InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-8(14)11-9(16)4-7(15)5-10(11)17/h4-6H,1-3H3 |
InChI Key | KGGZNYFPWHJYRI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)Br |
The biological activity of This compound is largely attributed to its indole core, which enables it to interact with various molecular targets such as enzymes and receptors. The presence of bromine and fluorine substituents enhances its binding affinity and selectivity towards these targets, potentially leading to significant pharmacological effects.
Therapeutic Applications
Research indicates that indole derivatives exhibit a range of therapeutic activities:
- Antiviral Activity : Indole compounds have shown promise in inhibiting viral replication mechanisms.
- Anticancer Properties : Some studies have suggested that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have been effective against various cancer cell lines with IC50 values often in the nanomolar range.
- Anti-inflammatory Effects : Certain indole derivatives are being explored for their potential to modulate inflammatory responses.
Case Studies
- Anticancer Activity : A study evaluating the efficacy of various indole derivatives found that compounds with similar structures to this compound displayed significant cytotoxicity against breast cancer cell lines. The IC50 values for these compounds were reported as low as 0.7 nM, indicating potent activity against resistant cancer types .
- High-throughput Screening : In high-throughput screening assays, related indole derivatives were identified as effective modulators of cystic fibrosis transmembrane conductance regulator (CFTR) function, showcasing their potential in treating genetic disorders .
Comparative Analysis
When compared to other indole derivatives:
Compound | Biological Activity | IC50 (μM) |
---|---|---|
tert-butyl 3-bromo-4,6-difluoroindole | Anticancer | ~0.7 |
tert-butyl 1-indolecarboxylate | Moderate Antiviral | ~5.0 |
tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine | Low Anticancer Activity | ~10.0 |
The unique combination of bromine and fluorine substituents in this compound significantly enhances its biological activity compared to other simpler indole derivatives.
Properties
Molecular Formula |
C13H12BrF2NO2 |
---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4,6-difluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-8(14)11-9(16)4-7(15)5-10(11)17/h4-6H,1-3H3 |
InChI Key |
KGGZNYFPWHJYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)Br |
Origin of Product |
United States |
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